4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-dicarbonyl compound with an amine and an aldehyde.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-methylphenyl)-5-(4-propylphenyl)imidazole: Similar structure but lacks the sulfonyl group.
4-Chloro-1-(4-methylsulfonylphenyl)-5-phenylimidazole: Similar structure but lacks the propyl group.
Uniqueness
4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole is unique due to the presence of both the 4-methylsulfonylphenyl and 4-propylphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
578726-74-6 |
---|---|
Molecular Formula |
C19H19ClN2O2S |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-4-14-5-7-15(8-6-14)18-19(20)21-13-22(18)16-9-11-17(12-10-16)25(2,23)24/h5-13H,3-4H2,1-2H3 |
InChI Key |
GZNOOYRMMQBBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.